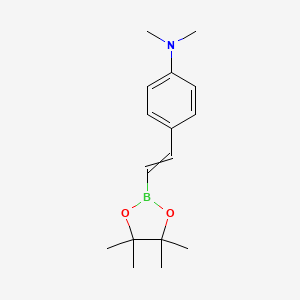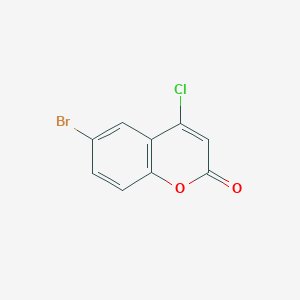
4-(Dimethylamino)styrylboronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)styrylboronic Acid Pinacol Ester is an organoboron compound that has gained significant attention in organic synthesis due to its unique reactivity and versatility. This compound is particularly valuable in the field of organic chemistry for its role in various coupling reactions, including the Suzuki-Miyaura cross-coupling reaction. Its structure consists of a dimethylamino group attached to a styryl moiety, which is further connected to a boronic acid pinacol ester group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)styrylboronic Acid Pinacol Ester typically involves the following steps:
Formation of the Styrylboronic Acid Intermediate: This step involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable boronic acid derivative under basic conditions to form the styrylboronic acid intermediate.
Pinacol Ester Formation: The intermediate is then reacted with pinacol in the presence of a catalyst to form the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
4-(Dimethylamino)styrylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
科学的研究の応用
4-(Dimethylamino)styrylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action of 4-(Dimethylamino)styrylboronic Acid Pinacol Ester primarily involves its role as a boronic ester in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions. This process involves the following steps:
Oxidative Addition: The palladium catalyst forms a complex with the boronic ester.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the final product, forming a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
4-(Diphenylamino)phenylboronic Acid Pinacol Ester: Similar in structure but with a diphenylamino group instead of a dimethylamino group.
4-Nitrophenylboronic Acid Pinacol Ester: Contains a nitro group instead of a dimethylamino group.
Pyridine-4-boronic Acid Pinacol Ester: Features a pyridine ring instead of a styryl moiety.
Uniqueness
4-(Dimethylamino)styrylboronic Acid Pinacol Ester is unique due to its combination of a dimethylamino group and a styryl moiety, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in specific organic synthesis applications, especially in forming complex molecular structures through cross-coupling reactions.
特性
分子式 |
C16H24BNO2 |
|---|---|
分子量 |
273.2 g/mol |
IUPAC名 |
N,N-dimethyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)12-11-13-7-9-14(10-8-13)18(5)6/h7-12H,1-6H3 |
InChIキー |
ZKPKZHAHHWEXSU-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Methoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B13710685.png)






![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)

![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)



